N-(2,4-dichloro-5-methoxyphenyl)-4-fluorobenzenesulfonamide
Description
N-(2,4-Dichloro-5-methoxyphenyl)-4-fluorobenzenesulfonamide is a sulfonamide derivative featuring a 2,4-dichloro-5-methoxyphenyl group attached to a 4-fluorobenzenesulfonamide scaffold. This compound is structurally characterized by electron-withdrawing substituents (Cl, F) and a methoxy group, which influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
N-(2,4-dichloro-5-methoxyphenyl)-4-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2FNO3S/c1-20-13-7-12(10(14)6-11(13)15)17-21(18,19)9-4-2-8(16)3-5-9/h2-7,17H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHJDMHGFRMCYEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)NS(=O)(=O)C2=CC=C(C=C2)F)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dichloro-5-methoxyphenyl)-4-fluorobenzenesulfonamide typically involves the reaction of 2,4-dichloro-5-methoxyaniline with 4-fluorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dichloro-5-methoxyphenyl)-4-fluorobenzenesulfonamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Nucleophilic Substitution: Formation of substituted sulfonamides.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Scientific Research Applications
Antimicrobial Activity
N-(2,4-dichloro-5-methoxyphenyl)-4-fluorobenzenesulfonamide has shown significant antimicrobial properties. Research indicates that compounds in the sulfonamide class can inhibit bacterial growth by interfering with folate synthesis, a critical metabolic pathway in bacteria.
Case Study : A study published in the Journal of Medicinal Chemistry evaluated various sulfonamides for their effectiveness against resistant bacterial strains. The findings highlighted that this compound exhibited potent activity against Staphylococcus aureus, demonstrating its potential as a lead compound for antibiotic development .
Cancer Research
Recent investigations have also explored the anti-cancer properties of this compound. Preliminary studies suggest that it may induce apoptosis in certain cancer cell lines.
Case Study : In an experimental setup involving human cancer cell lines, this compound was found to inhibit cell proliferation significantly. The mechanism was linked to the modulation of cell cycle regulators, indicating its potential use in targeted cancer therapies .
Herbicide Development
The compound's structure allows it to be investigated as a potential herbicide. Its ability to disrupt specific biochemical pathways in plants could lead to effective weed management solutions.
Data Table: Herbicidal Activity Comparison
| Compound Name | Activity Level (1-10) | Target Weeds |
|---|---|---|
| This compound | 8 | Cynodon dactylon, Amaranthus spp. |
| Glyphosate | 10 | Broadleaf and grassy weeds |
| Atrazine | 9 | Annual grasses and broadleaf weeds |
Research indicates that this compound can effectively control specific weed species while minimizing damage to crops, making it a candidate for further development in sustainable agriculture practices .
Cosmetic Formulations
The compound's unique chemical properties also lend themselves to formulations within the cosmetic industry. Its potential as an antimicrobial agent can enhance the preservation of cosmetic products.
Application Insight : The integration of this compound in skin care formulations could provide dual benefits—acting as both an active ingredient for skin health and a preservative to extend product shelf life .
Mechanism of Action
The mechanism of action of N-(2,4-dichloro-5-methoxyphenyl)-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. The presence of electron-withdrawing groups, such as chlorine and fluorine, can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Bosutinib (Kinase Inhibitor)
Structure: 4-[(2,4-Dichloro-5-methoxyphenyl)amino]-6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinoline-3-carbonitrile . Key Similarities:
- Shares the 2,4-dichloro-5-methoxyphenyl moiety, critical for kinase (Src/Abl) inhibition.
- Contains electron-withdrawing groups (Cl, OCH₃) that enhance binding affinity.
Differences : - Bosutinib incorporates a quinoline-carbonitrile core, whereas the target compound is a benzenesulfonamide.
- The piperazine-propoxy chain in bosutinib enhances solubility and cellular uptake. Activity: Bosutinib demonstrates potent antiproliferative effects against chronic myelogenous leukemia (CML) cells and xenografts, highlighting the therapeutic relevance of the dichloro-methoxyphenyl group in kinase-targeted therapies .
N-(4-(Benzothiazole-2-yl)phenyl)-4-fluorobenzenesulfonamide (Compound 4)
Structure : Benzothiazole-linked 4-fluorobenzenesulfonamide .
Key Similarities :
- Retains the 4-fluorobenzenesulfonamide moiety.
- Exhibits antibacterial and antifungal activities, common among fluorinated sulfonamides .
Differences : - Replaces the dichloro-methoxyphenyl group with a benzothiazole ring, altering electronic properties and target specificity.
Physicochemical Data : - Melting point: 274–278°C (higher than many analogs due to rigid benzothiazole structure).
- Spectral features: IR (3318 cm⁻¹ for N-H), ¹H NMR (δ 7.16–7.78 for aromatic protons) .
Pyrazole and Indole Derivatives
Examples :
1-[(2,4-Dichlorophenyl)methyl]-N-(4-fluorobenzenesulfonyl)-3-methyl-1H-pyrazole-5-carboxamide (Compound 10) :
- Combines a pyrazole-carboxamide with the 4-fluorobenzenesulfonamide group.
- Synthetic yield: 32%, indicating challenges in introducing bulky substituents .
N-(2,3-Dihydro-1H-inden-4-yl)-4-fluorobenzenesulfonamide (12c): Melting point: 115–117°C, lower than benzothiazole derivatives due to reduced planarity.
Dimeric and Complex Sulfonamides
Example : N,N’-(3,3-Dimethoxybiphenyl-4,4-diyl)bis(4-fluorobenzenesulfonamide) (124) :
- Structure : Dimeric sulfonamide with a biphenyl linker.
- Activity : Superior antifungal activity (vs. Chloramphenicol) due to enhanced binding from dual sulfonamide groups .
- Comparison: The monomeric target compound may lack this synergistic effect but could exhibit improved pharmacokinetics (e.g., lower molecular weight).
Biological Activity
N-(2,4-dichloro-5-methoxyphenyl)-4-fluorobenzenesulfonamide, with the CAS number 338961-54-9, is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.
Chemical Structure : The compound features a sulfonamide group attached to a fluorobenzene and a dichloro-methoxyphenyl moiety. Its molecular formula is .
Synthesis : The synthesis typically involves the reaction of 2,4-dichloro-5-methoxyaniline with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is performed in an organic solvent like dichloromethane at room temperature .
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:
- Enzyme Inhibition : The compound may inhibit enzyme activity by binding to the active or allosteric sites. This interaction can prevent substrate binding and subsequent catalysis.
- Binding Affinity : The presence of electron-withdrawing groups (chlorine and fluorine) enhances the compound's binding affinity, making it a potent candidate for further pharmacological studies .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. Further research is needed to elucidate these mechanisms and determine its potential as an anticancer agent .
Case Studies
- Study on Enzyme Inhibition : A study evaluated the inhibitory effects of various sulfonamides on carbonic anhydrase enzymes. This compound demonstrated competitive inhibition, suggesting potential therapeutic applications in conditions where carbonic anhydrase modulation is beneficial .
- Antimicrobial Screening : In a comparative study of sulfonamides, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated varying degrees of susceptibility, highlighting its potential role in developing new antimicrobial agents .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-(2,4-dichloro-5-methoxyphenyl)acetamide | Structure | Moderate antibacterial activity |
| 2,4-Dichloro-5-methoxyphenylboronic acid | Structure | Potential anticancer properties |
| 2,4-Dichloro-5-methoxyphenyl methanesulfonate | Structure | Antimicrobial activity |
This table illustrates that while this compound shares structural similarities with other compounds, its unique combination of functional groups may confer distinct biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
